REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[C:3]1[C:4]#N.S(=O)(=O)(O)O.[OH-:21].[OH2:22]>>[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[C:3]1[C:4]([OH:22])=[O:21]
|
Name
|
1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(C#N)=CC(=CN1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture containing 41 g
|
Type
|
ADDITION
|
Details
|
poured into 1.5 kg
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled
|
Type
|
CUSTOM
|
Details
|
The separated solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C.
|
Type
|
CUSTOM
|
Details
|
to yield 47 g
|
Type
|
CUSTOM
|
Details
|
of 1,2-dihydro-2-oxo-5-(3-pyridinyl)nicotinic acid which was used directly without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
O=C1C(C(=O)O)=CC(=CN1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |